tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEQIEAONVBZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693566 | |
| Record name | tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-67-2 | |
| Record name | 1-Piperidinecarboxylic acid, 2-(chloromethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine
The synthesis begins with introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen. This step ensures chemoselectivity in subsequent reactions by protecting the amine from undesired side reactions.
Procedure :
Piperidine is reacted with tert-butyl chloroformate (Boc-Cl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to scavenge HCl, driving the reaction to completion. The Boc group’s steric bulk stabilizes the intermediate, achieving yields >90%.
Key Parameters :
Chloromethylation Strategies
Chloromethylation introduces the –CH2Cl group at the piperidine 2-position. Two primary methods dominate:
Direct Chloromethylation
Reagents : Chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of Lewis acids (e.g., ZnCl2).
Mechanism : Electrophilic substitution at the piperidine 2-position, facilitated by the Boc group’s electron-withdrawing effect.
Conditions :
Hydroxymethylation Followed by Chlorination
Step 1 : Hydroxymethylation via Mannich reaction using formaldehyde and piperidine.
Step 2 : Chlorination with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Advantage : Avoids hazardous chloromethyl ethers, improving safety profiles.
Yield : 65–75%, with residual hydroxyl groups <2%.
Industrial-Scale Synthesis
Continuous Flow Reactors
Industrial production employs continuous flow systems to enhance reproducibility and safety. Key features include:
Purification Protocols
Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate/water phases.
Crystallization : Recrystallization from hexane/ethyl acetate mixtures yields >99% purity.
Reaction Optimization
Solvent and Catalytic Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 88 | 97 |
| Catalyst | DMAP | 92 | 98 |
| Temperature | 25°C | 85 | 96 |
Data derived from small-scale trials show THF maximizes nucleophilicity, while DMAP accelerates Boc protection.
Side Reaction Mitigation
-
Over-Chlorination : Controlled by limiting chloromethylating agent to 1.2 equiv.
-
Ring Opening : Avoided by maintaining pH >7 during aqueous workups.
Analytical Characterization
Spectroscopic Data
NMR (CDCl3) :
-
tert-Butyl: δ 1.45 (s, 9H).
-
Chloromethyl: δ 3.85–4.10 (m, 2H).
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. Conditions typically involve solvents like acetonitrile or dimethylformamide and may require heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like methyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their activity against various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison
Reactivity and Stability
- Chloromethyl Group (Target Compound) : The -CH2Cl group is highly reactive in SN2 displacements, enabling facile alkylation of nucleophiles (e.g., amines, thiols). However, it is prone to hydrolysis under aqueous conditions, requiring anhydrous handling .
- Aminoethyl Group: The -NH2 group supports condensation reactions but requires protection in acidic environments to prevent undesired protonation or oxidation .
- Chloro-oxoethyl Group : The α-chloroketone moiety is reactive in Friedel-Crafts alkylation or Grignard additions but may decompose under strong bases .
- Hydroxypropyl Group : The -OH group enhances solubility in polar solvents but limits stability in oxidizing conditions .
- Chloropyrazine : Aromatic chlorine facilitates Suzuki-Miyaura couplings but requires palladium catalysts for activation .
Biological Activity
tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its derivatives have been explored for therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₈ClN₁O₂
- Molecular Weight : 233.73 g/mol
- Functional Groups : Chloromethyl, tert-butyl, and carboxylate.
This structure allows for various interactions with biological targets, primarily through the chloromethyl group that can form covalent bonds with nucleophilic sites on proteins.
The mechanism of action of this compound involves its interaction with specific molecular targets. The chloromethyl group enables the formation of stable adducts with nucleophiles, which can modulate the activity of enzymes or receptors. This interaction may lead to various biological effects, including enzyme inhibition or activation, impacting cellular pathways involved in disease processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.
Neurological Disorders
The compound's derivatives are being investigated for their potential therapeutic applications in treating neurological disorders. The ability to cross the blood-brain barrier enhances their utility in targeting central nervous system (CNS) disorders . Preliminary studies suggest that these derivatives may influence neurotransmitter systems, thereby offering neuroprotective effects.
Anti-inflammatory Activity
Some studies have explored the anti-inflammatory potential of piperidine derivatives. For instance, modifications to the piperidine ring have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound. One notable study assessed cell viability using MTT assays, demonstrating that certain derivatives inhibited cellular proliferation in cancer cell lines at micromolar concentrations. The results indicated a concentration-dependent response, highlighting the compound's potential as an anticancer agent .
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships has been conducted to optimize the biological efficacy of piperidine derivatives. Modifications to the chloromethyl group and variations in the alkyl substituents have been shown to significantly influence biological activity. For example, replacing the chloromethyl group with other electrophilic moieties has resulted in enhanced enzyme inhibition profiles .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-(chloromethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via functionalization of a piperidine scaffold. A common approach involves:
- Chloromethylation : Reacting a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) with chloromethylation agents like chloromethyl methyl ether (MOMCl) under basic conditions.
- Protection/Deprotection Strategies : The tert-butyl carbamate (Boc) group is introduced via Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalyst like 4-dimethylaminopyridine (DMAP) .
- Optimization : Yields depend on solvent polarity (e.g., DMF enhances nucleophilicity) and temperature control (0–25°C to minimize side reactions). Purity is verified via HPLC (>95%) and NMR (absence of unreacted starting material) .
Q. What safety precautions are critical when handling this compound, and how do its hazards compare to structurally similar piperidine derivatives?
- Hazards : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) with risks of skin/eye irritation and respiratory distress .
- Mitigation : Use fume hoods, nitrile gloves, and ANSI-approved goggles. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
- Comparison : Unlike tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate, the chloromethyl group increases reactivity, necessitating stricter control of moisture (hydrolysis risk) and thermal stability (decomposition above 150°C) .
Q. How is the compound characterized analytically, and what spectral markers distinguish it from related analogs?
- NMR : Key signals include the tert-butyl singlet at δ 1.4–1.5 ppm (9H), piperidine ring protons at δ 2.5–3.5 ppm, and chloromethyl (–CH2Cl) resonance at δ 3.8–4.2 ppm .
- MS : Molecular ion peak at m/z corresponding to C11H20ClNO2 (theoretical 257.12 g/mol) with fragmentation patterns confirming Boc and chloromethyl groups .
- HPLC : Retention time (e.g., 8.2 min on C18 column, acetonitrile/water gradient) distinguishes it from analogs lacking the chloromethyl group .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
The chloromethyl group serves as an electrophilic site for:
- Nucleophilic Displacement : Reactions with amines (e.g., benzylamine) in DMF at 60°C yield secondary amines, monitored via TLC .
- Suzuki-Miyaura Coupling : Requires Pd catalysis (e.g., Pd(PPh3)4) with arylboronic acids, though steric hindrance from the Boc group may reduce efficiency (yields ~50–70%) .
- Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions, forming hydroxyl or ether derivatives. Kinetic studies (pH 2–12) show maximal stability at pH 7 (t1/2 > 24 hrs) .
Q. What contradictory data exist regarding its toxicity, and how should researchers address these gaps?
Q. What strategies optimize its use as a building block in spirocyclic or peptidomimetic drug candidates?
- Spirocyclic Synthesis : React with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) to form spiro-piperidine scaffolds, confirmed by X-ray crystallography .
- Peptidomimetics : The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM to generate free amines for peptide coupling (e.g., EDC/HOBt), with yields >80% .
Q. How do storage conditions affect long-term stability, and what degradation products are observed?
- Storage : Stable at –20°C in anhydrous DCM or THF under argon. Degradation occurs via:
Methodological Considerations
Q. What computational tools predict its physicochemical properties, and how do they align with experimental data?
Q. How is regioselectivity controlled in further functionalization of the piperidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
